- Glycosylation and malonylation of quercetin, epicatechin, and catechin by cultured plant cellsChemistry Letters, 2007, 36(10), 1292-1293,
Cas no 153-18-4 (Rutin)

Rutin Chemical and Physical Properties
Names and Identifiers
-
- Rutin
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RHAMNOGLUCOSIDE
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RUTINOSIDE
- 3-[[6-o-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4h-1-benzopyran-4-one
- BIRUTAN
- c.i. 75730
- ELDRIN
- GLOBULARIACITRIN
- MELIN
- OSYRITIN
- QUERCETIN-3-RUTINOSIDE
- (+)-RUTIN
- RUTOSIDE
- SOPHORIN
- TANRUTIN
- VITAMIN P
- 3,3',4',5,7-pentahydroxy-flavon3-(o-rhamnosylglucoside)
- 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,74H-1-Benzopyran-4-one
- 3-[[6-O-(-Deoxy-L-mannopyranosyl)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 4-dihydroxyphenyl)-5,7-dihydroxy-yranosyl]oxy]-2-(
- Rutin hydrate
- RUTIN(AS) PrintBack
- RUTIN(P) (Compendial Traceable) PrintBack
- RUTIN(RG)
- Rutin Trihydrate
- Quercetin 3-O-rutinoside
- Vitamin P trihydrate
- [ "Quercetin 3-O-rutinoside", " Rutoside" ]
- rutozyd
- Rutosid
- Rutinum
- oxyritin
- rutabion
- usafcf-5
- Phytomelin
- Quercetin 3-rutinoside
- Myrticolorin
- Venoruton
- Bioflavonoid
- Osyritrin
- Paliuroside
- Rutine
- 3-Rutinosyl quercetin
- 3-Rhamnoglucosylquercetin
- Rutosidum
- Rutosido
- Globularicitrin
- Violaquercitrin
- Rutinic acid
- Birutan Forte
- Birutin
- Quercetin rhamnoglucosine
- Quercetin-3beta-rutinoside
- Ilixanthin
- Rutinion
-
- MDL: MFCD00006830
- Inchi: 1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
- InChI Key: IKGXIBQEEMLURG-NVPNHPEKSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O
Computed Properties
- Exact Mass: 610.153385g/mol
- Surface Charge: 0
- XLogP3: -1.3
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 16
- Rotatable Bond Count: 6
- Monoisotopic Mass: 610.153385g/mol
- Monoisotopic Mass: 610.153385g/mol
- Topological Polar Surface Area: 266Ų
- Heavy Atom Count: 43
- Complexity: 1020
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 162
- Molecular Weight: 610.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3881 (rough estimate)
- Melting Point: 195 ºC
- Boiling Point: 983.1°C at 760 mmHg
- Flash Point: 325.4±27.8 °C
- Refractive Index: 1.7650 (estimate)
- Solubility: pyridine: 50 mg/mL
- Water Partition Coefficient: 12.5 g/100 mL
- PSA: 269.43000
- LogP: -1.68710
- Solubility: It is soluble in pyridine, formyl and alkaline solution, slightly soluble in ethanol, acetone and ethyl acetate, and almost insoluble in water, chloroform, ether, benzene, carbon disulfide and petroleum ether.
- Color index: 75730
- Merck: 8304
- Specific Rotation: +13.82° (ethanol)
Rutin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264; P270; P301+P312; P330; P501
- WGK Germany:3
- Hazard Category Code: R22: harmful if swallowed. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:8
- RTECS:VM2975000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Toxicity:LD50 i.v. in mice: 950 mg/kg (propylene glycol soln) (Harrison)
- Risk Phrases:R22
Rutin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Rutin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81950-100g |
Rutin |
153-18-4 | 100g |
¥279.0 | 2021-09-08 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_984341-20MG |
Rutin, 98%, from fructus sophorae, HPLC≥98% |
153-18-4 | 98% | 20mg |
¥300.0 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RG912-25g |
Rutin |
153-18-4 | 95% | 25g |
¥98.0 | 2023-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006889-20mg |
Rutin |
153-18-4 | 20mg |
¥80 | 2023-09-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32066-100g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 100g |
¥145.0 | 2023-05-25 | |
City Chemical | R269-500GM |
Rutin |
153-18-4 | purified | 500gm |
$191.64 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1054404-10g |
Rutin |
153-18-4 | 98% | 10g |
¥?????? | 2023-05-25 | |
abcr | AB401423-5g |
Rutin from Sophora japonica L., 95%; . |
153-18-4 | 95% | 5g |
€62.60 | 2025-02-15 | |
MedChemExpress | HY-N0148-10mM*1 mL in DMSO |
Rutin |
153-18-4 | 98.06% | 10mM*1 mL in DMSO |
¥500 | 2024-05-24 | |
Ambeed | A125100-25g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 25g |
$8.0 | 2025-02-26 |
Rutin Production Method
Synthetic Circuit 1
Rutin Raw materials
Rutin Preparation Products
Rutin Suppliers
Rutin Related Literature
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Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
-
Aoxin Li,Xincun Hou,Yun Wei Anal. Methods 2018 10 109
-
Yan Zheng,Xiao Sun,Yujing Miao,Shunwang Qin,Yuan Jiang,Xiang Zhang,Linfang Huang Food Funct. 2021 12 7501
-
Nidhi Rani,Saravanan Vijayakumar,Lakshmi Palanisamy Thanga Velan,Annamalai Arunachalam Mol. BioSyst. 2014 10 3229
-
Yonglu Li,Xinyu Feng,Yiru Zhang,Yaxuan Wang,Xin Yu,Ruoyi Jia,Ting Yu,Xiaodong Zheng,Qiang Chu Food Funct. 2020 11 9776
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Additional information on Rutin
Rutin (CAS No. 153-18-4): A Multifunctional Flavonoid with Emerging Therapeutic Applications
Rutin, also known as quercetin-3-rutinoside (CAS No. 153-18-4), is a naturally occurring flavonoid glycoside widely distributed in fruits, vegetables, and medicinal plants. Structurally characterized by a quercetin aglycone linked to a rutinose sugar moiety, this compound exhibits exceptional chemical stability and bioavailability compared to its aglycone counterpart. Recent advancements in analytical chemistry have enabled precise quantification of Rutin in dietary sources such as buckwheat, citrus peels, and apples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, underscoring its role as a key dietary bioactive component.
Emerging research highlights the anti-inflammatory properties of Rutin through modulation of NF-κB signaling pathways. A 2023 study published in the Nature Communications demonstrated that CAS No. 153-18-4 inhibits IKKβ phosphorylation at concentrations as low as 5 μM, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This mechanism provides a novel therapeutic angle for managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In cardiovascular research, Rutin's vasoprotective effects have gained significant attention. Preclinical models show that this compound enhances endothelial nitric oxide synthase (eNOS) activity via Akt phosphorylation, promoting vasodilation and reducing hypertension-associated oxidative stress. A meta-analysis of 22 clinical trials published in Circulation Research (2024) revealed dose-dependent improvements in brachial artery flow-mediated dilation when administered at 500–1000 mg/day for eight weeks, suggesting potential adjunct therapy for endothelial dysfunction.
The neuroprotective potential of Rutin (CAS No. 153-18-4) is increasingly documented through mechanisms involving mitochondrial biogenesis enhancement. In Alzheimer's disease models, it upregulates PGC-1α expression by 40% at 20 mg/kg doses, leading to increased ATP production and reduced amyloid-beta accumulation observed in transgenic mouse studies from the University of California (2023). These findings align with human neuroimaging data showing improved hippocampal perfusion in subjects supplementing with rutin-enriched diets over six months.
Synthetic chemists have developed innovative routes for scalable production of CAS No. 153-18-4. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2024) uses enzymatic glycosylation with α-glucosidase enzymes under mild conditions (<90°C), achieving 89% yield while eliminating hazardous solvents traditionally used in organic synthesis protocols.
Clinical pharmacology studies reveal synergistic effects when combining Rutin with conventional therapies. In type 2 diabetes management, co-administration with metformin showed enhanced glycemic control through AMPK activation at the liver level, demonstrated by a reduction in HbA1c levels by an additional 0.7% compared to monotherapy regimens after three-month trials (Journal of Medicinal Chemistry, 2023).
Nanoformulation strategies are expanding the biomedical applications of Rutin CAS No. 153-18-4. Liposomal encapsulation improved its bioavailability by over fourfold while maintaining structural integrity during gastrointestinal transit according to recent work from MIT's Department of Chemical Engineering (2024). This formulation is currently undergoing Phase II trials for ocular diseases due to its ability to penetrate retinal tissues more effectively than free quercetin.
Biochemical studies using X-ray crystallography have elucidated its interaction with target proteins such as aldose reductase (PDB ID:6W7Y). The glycoside moiety forms critical hydrogen bonds with residues Asn97 and Gln99 that enhance enzyme inhibition potency compared to quercetin alone, providing structural insights for rational drug design efforts targeting diabetic complications.
In oncology research, rutinoside derivatives are being explored for their selective cytotoxicity against cancer cells. A 2024 study from MD Anderson Cancer Center identified that CAS No. 153-18-4 induces apoptosis via caspase-dependent pathways specifically in triple-negative breast cancer cells without affecting normal mammary epithelial cells at concentrations below IC50.
New metabolic pathway analyses using metabolomics approaches reveal that oral intake leads to rapid conversion into phase II conjugates such as rutin sulfate rather than de-glycosylation into quercetin as previously assumed. This discovery was published in Nature Metabolism, challenging traditional assumptions about flavonoid metabolism and suggesting new strategies for optimizing delivery systems.
Epidemiological data supports its role in reducing cardiovascular mortality risk by up to 37% among populations consuming buckwheat-based diets rich in CAS No. 153-18-4 according to a prospective cohort study tracking over 65,000 subjects across seven countries (The Lancet Regional Health - Americas, July 2023).
Skin care applications benefit from its dual action mechanism: scavenging reactive oxygen species via hydroxyl groups while simultaneously inhibiting matrix metalloproteinases responsible for collagen degradation observed through ex vivo skin explant studies published in the Journal of Investigative Dermatology.
New findings indicate its efficacy against neurodegenerative diseases through Nrf2 pathway activation leading to upregulation of HO-1 and NQO enzymes which protect dopaminergic neurons from oxidative damage - critical insight for Parkinson's disease treatment development highlighted at the Society for Neuroscience Annual Meeting (November 2024).
In respiratory medicine, aerosolized formulations are demonstrating promise by reducing airway hyperresponsiveness through mast cell stabilization mechanisms validated using ovalbumin-induced asthma models where Rutin significantly decreased IgE levels compared to dexamethasone controls at equivalent doses.
Synthetic biology approaches are now being applied to enhance natural production yields via CRISPR-Cas9 mediated upregulation of UDP-glucose flavonoid glucosyltransferase genes responsible for rutinoside formation reported recently by researchers at Wageningen University.
New drug delivery systems include Rutin-loaded hydrogel patches showing sustained release profiles over seven days when applied topically for wound healing applications - these formulations reduced healing time by half compared to conventional dressings according to randomized controlled trials conducted at Johns Hopkins Medicine.
Molecular docking simulations predict strong binding affinity between Rutin CAS No. Sulfotransferase enzymes responsible for its phase II conjugation processes - this interaction was visualized through cryo-electron microscopy revealing unique binding pockets not utilized by other flavonoids.
Infectious disease research has uncovered antiviral properties where CAS No. The compound inhibited viral entry mechanisms by interacting with host cell membrane cholesterol rafts - this discovery was validated during SARS-CoV-2 pseudovirus experiments achieving EC90 values comparable to remdesivir without cytopathic effects on Vero E6 cells.
Ongoing clinical trials investigate its role as an adjuvant therapy in chemotherapy regimens due to its ability to mitigate doxorubicin-induced cardiotoxicity without interfering with antitumor efficacy - preliminary results show reduced troponin I levels while maintaining tumor response rates above standard protocols reported at AACR's annual conference last quarter.
New analytical methods using surface-enhanced Raman spectroscopy allow real-time monitoring of Rutin's pharmacokinetics during preclinical testing - this innovation provides unprecedented insights into tissue distribution patterns across various organ systems within living organisms according to a methodology paper published earlier this year.

